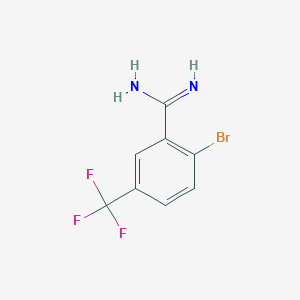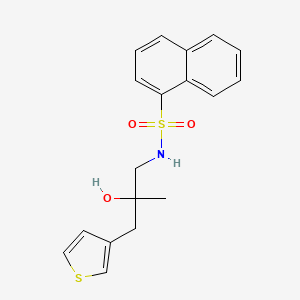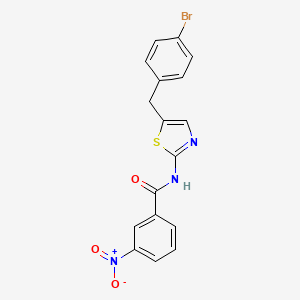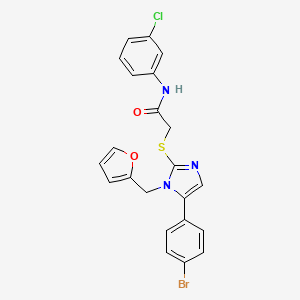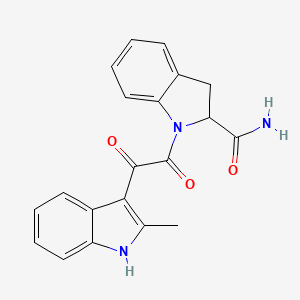![molecular formula C24H31N5O2 B2989931 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2034200-95-6](/img/structure/B2989931.png)
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring a pyrazole ring, piperidine rings, and a benzoyl group
作用机制
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle, and it is essential for meiosis .
Mode of Action
The interaction likely involves the compound binding to the active site of the enzyme, potentially inhibiting its activity .
Biochemical Pathways
CDK2 plays a crucial role in controlling the cell cycle, so inhibiting its activity could disrupt normal cell cycle progression .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may be well-absorbed and distributed throughout the body .
Result of Action
Given its target, it is likely that the compound could disrupt normal cell cycle progression, potentially leading to cell cycle arrest .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could impact the compound’s stability and efficacy. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to its target .
生化分析
Biochemical Properties
It has been found to interact with various enzymes and proteins .
Cellular Effects
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide has shown to influence cell function . It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It has been suggested that it may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropylamine, benzoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 1-benzoyl-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)piperidine-4-carboxamide
- 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-23(18-8-12-29(13-9-18)24(31)19-4-2-1-3-5-19)25-20-10-14-28(15-11-20)22-16-21(26-27-22)17-6-7-17/h1-5,16-18,20H,6-15H2,(H,25,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNBUKOPNBYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)

